molecular formula C23H19FN4O2 B11331421 5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11331421
M. Wt: 402.4 g/mol
InChI Key: CFDBRMNMFAHFLQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorobenzoyl, piperazine, phenylethenyl, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves a multi-step process. The starting materials often include 3-fluorobenzoyl chloride, piperazine, and 2-phenylethenyl-1,3-oxazole-4-carbonitrile. The reaction conditions usually involve:

    Formation of the Piperazine Derivative: Reacting 3-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine to form the 3-fluorobenzoyl piperazine intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-phenylethenyl-1,3-oxazole-4-carbonitrile under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or amide.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amines or amides derived from the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action and potential therapeutic effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxazole and carbonitrile groups may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H19FN4O2/c24-19-8-4-7-18(15-19)22(29)27-11-13-28(14-12-27)23-20(16-25)26-21(30-23)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14H2/b10-9+

InChI Key

CFDBRMNMFAHFLQ-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.